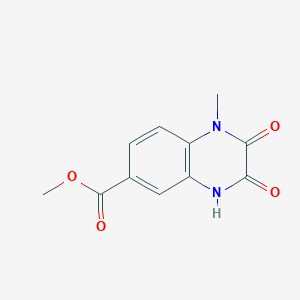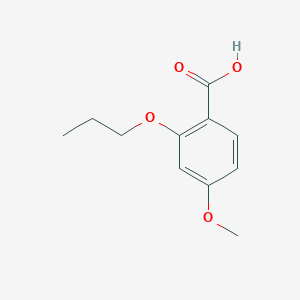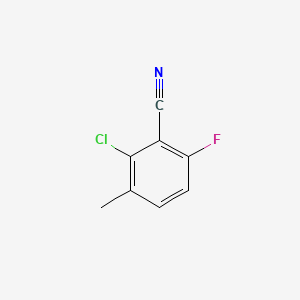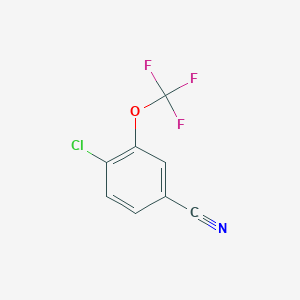
4-Chloro-5,6-dimethyl-2-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5,6-dimethyl-2-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential pharmacological and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dimethyl-2-phenylpyrimidine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the condensation reaction between a three-carbon compound and compounds having the amidine structure with sodium hydroxide or ethoxide as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Chloro-5,6-dimethyl-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine atom with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Cycloaddition Reactions: Involves the formation of new ring structures.
Common Reagents and Conditions
Substitution Reactions: Often use nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Typically involve oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Use reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
科学研究应用
4-Chloro-5,6-dimethyl-2-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and agrochemicals.
作用机制
The mechanism of action of 4-Chloro-5,6-dimethyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
4,6-Dichloro-2-phenyl-pyrimidine: Similar structure but with an additional chlorine atom.
5,6-Dimethyl-2-phenyl-pyrimidine: Lacks the chlorine atom at position 4.
2-Phenyl-pyrimidine: Simplified structure without the methyl and chlorine substituents.
Uniqueness
4-Chloro-5,6-dimethyl-2-phenylpyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and methyl groups can enhance its interactions with biological targets and improve its pharmacokinetic properties .
属性
分子式 |
C12H11ClN2 |
|---|---|
分子量 |
218.68 g/mol |
IUPAC 名称 |
4-chloro-5,6-dimethyl-2-phenylpyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-8-9(2)14-12(15-11(8)13)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI 键 |
QZYNVGZXXXRNIG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















